5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol
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Overview
Description
5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzodioxepin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling of the benzodioxepin and pyrazole rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base.
Introduction of the butoxy group: This can be done through etherification reactions using butyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: This can result in the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
Uniqueness
The uniqueness of 5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N2O4 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-butoxy-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-10-27-17-7-8-18(19(26)14-17)23-22(15(2)24-25-23)16-6-9-20-21(13-16)29-12-5-11-28-20/h6-9,13-14,26H,3-5,10-12H2,1-2H3,(H,24,25) |
InChI Key |
UHTNCYRLMUMBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC4=C(C=C3)OCCCO4)C)O |
Origin of Product |
United States |
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